3-Hydroxyoxolane-3-carboxylic acid 3-Hydroxyoxolane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 183162-36-9
VCID: VC7954173
InChI: InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)
SMILES: C1COCC1(C(=O)O)O
Molecular Formula: C5H8O4
Molecular Weight: 132.11

3-Hydroxyoxolane-3-carboxylic acid

CAS No.: 183162-36-9

Cat. No.: VC7954173

Molecular Formula: C5H8O4

Molecular Weight: 132.11

* For research use only. Not for human or veterinary use.

3-Hydroxyoxolane-3-carboxylic acid - 183162-36-9

Specification

CAS No. 183162-36-9
Molecular Formula C5H8O4
Molecular Weight 132.11
IUPAC Name 3-hydroxyoxolane-3-carboxylic acid
Standard InChI InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)
Standard InChI Key MNQFLROEKPFCCV-UHFFFAOYSA-N
SMILES C1COCC1(C(=O)O)O
Canonical SMILES C1COCC1(C(=O)O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-Hydroxyoxolane-3-carboxylic acid features a five-membered oxolane ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups bonded to the same carbon atom (C3). This arrangement creates a sterically congested environment, influencing its reactivity and stereochemical behavior. The IUPAC name, (3R)-3-hydroxyoxolane-3-carboxylic acid, specifies the (R)-configuration at the chiral center. The molecular structure is corroborated by spectroscopic data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, which confirm the positions of functional groups and ring substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number183162-36-9
Molecular FormulaC5H8O4\text{C}_5\text{H}_8\text{O}_4
Molecular Weight132.11 g/mol
IUPAC Name(3R)-3-hydroxyoxolane-3-carboxylic acid
SMILESC1COC[C@]1(C(=O)O)O\text{C1COC[C@]1(C(=O)O)O}

Synthesis and Manufacturing

Enantioselective Synthesis

The synthesis of (R)-3-Hydroxyoxolane-3-carboxylic acid prioritizes enantioselectivity to achieve high optical purity. A common strategy involves asymmetric catalytic cyclization of γ-hydroxycarboxylic acid precursors. For example, chiral Lewis acid catalysts, such as bisoxazoline-copper complexes, facilitate stereocontrolled ring closure, yielding the (R)-enantiomer with >98% enantiomeric excess (ee). Alternative routes employ enzymatic resolution using lipases or esterases to separate racemic mixtures, though this method is less efficient for large-scale production .

Table 2: Representative Synthesis Routes

MethodConditionsYield
Asymmetric CatalysisCu(II)-bisoxazoline, THF, 25°C85%
Enzymatic ResolutionCandida antarctica lipase B50% ee

Industrial-scale production, as practiced by MolCore BioPharmatech, involves continuous flow chemistry to enhance reproducibility and reduce waste. Their process achieves a purity of ≥97% (HPLC), compliant with ISO standards for pharmaceutical intermediates .

Physical and Chemical Properties

Thermodynamic Parameters

While experimental data on melting and boiling points remain unpublished, predictive models estimate a density of 1.485±0.06g/cm31.485 \pm 0.06 \, \text{g/cm}^3 and a boiling point of 519.3±35.0C519.3 \pm 35.0^\circ \text{C} for analogous hydroxycarboxylic acids . The compound’s solubility profile includes miscibility in polar solvents like methanol and limited solubility in water (~2.1 mg/mL at 25°C), attributed to hydrogen bonding between the hydroxyl and carboxylic acid groups .

Applications in Pharmaceutical Research

Drug Intermediate

This compound is a key building block in synthesizing protease inhibitors and antiviral agents. Its rigid oxolane ring mimics peptide backbones, enhancing binding affinity to enzymatic targets. For instance, derivatives of 3-Hydroxyoxolane-3-carboxylic acid are incorporated into hepatitis C virus (HCV) NS3/4A protease inhibitors, improving pharmacokinetic profiles.

Asymmetric Catalysis

The chiral center enables its use as a ligand in asymmetric catalysis. Palladium complexes incorporating this ligand facilitate Suzuki-Miyaura cross-coupling reactions with high enantioselectivity, critical for producing chiral biaryl pharmaceuticals.

Recent Advances and Future Directions

Recent studies explore enzymatic cascades for greener synthesis and derivatization into bio-based polymers. Computational modeling predicts potential in targeting SARS-CoV-2 main protease, warranting further in vitro validation.

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